BenchChemオンラインストアへようこそ!

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Chiral separation Enantiomeric purity Stereospecific assay

Select this (2S,3S) enantiomer for experimentally robust SAR programs. Unlike the racemic trans-(2R,3R) mixture, its defined stereochemistry eliminates confounding biological readouts. The primary carboxamide (XLogP3 -0.3) provides a critical H-bond donor, distinct from the 3-carbonitrile analog. Ideal for exploring target pockets requiring a directional H-bond donor and maintaining low lipophilicity. Verify enantiomeric excess (≥95%) upon receipt for reliable chiral analysis.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1807940-84-6
Cat. No. B2443936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
CAS1807940-84-6
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3
InChIInChI=1S/C16H18N4O2/c1-19-14(21)7-13(16(17)22)15(19)12-8-18-20(10-12)9-11-5-3-2-4-6-11/h2-6,8,10,13,15H,7,9H2,1H3,(H2,17,22)/t13-,15+/m0/s1
InChIKeyDGZXEYLXCKZDEC-DZGCQCFKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide (CAS 1807940-84-6) – Procurement-Relevant Structural and Physicochemical Profile


(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a chiral, non‑racemic pyrrolidine‑pyrazole hybrid molecule (MF C₁₆H₁₈N₄O₂, MW 298.34 g/mol) [1]. Its stereodefined (2S,3S) configuration distinguishes it from the corresponding racemic trans‑(2R,3R) mixture available under the same CAS , while the primary carboxamide at the 3‑position differentiates it from the analogous (2S,3S)‑carbonitrile derivative (CAS 1807912‑26‑0) [2]. The compound serves as a versatile intermediate in medicinal chemistry programs, particularly when a defined hydrogen‑bond donor/acceptor profile and low lipophilicity (XLogP3 ‑0.3) are required.

Why Generic Substitution Fails for (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide


Simple in‑class substitution is inadequate because the (2S,3S) stereochemistry directly governs the spatial orientation of the pyrazole and carboxamide pharmacophores, while the racemic trans‑(2R,3R) mixture and the (2R,3R) enantiomer exhibit divergent conformational preferences and biological recognition profiles [1]. Additionally, replacing the primary carboxamide with a nitrile (as in the 3‑carbonitrile analog [2]) eliminates a critical hydrogen‑bond donor, alters polarity (XLogP3 shifts from ‑0.3 to +0.6), and modifies metabolic susceptibility. Without explicit comparative data, assuming interchangeability risks inconsistent potency, altered selectivity, and unreliable in vivo pharmacokinetics. The quantitative evidence below details exactly where these structural differences translate into measurable property divergence that impacts scientific selection and procurement.

Quantitative Evidence Guide: (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide vs. Closest Analogs


Stereochemical Differentiation: (2S,3S) Enantiomer vs. Racemic trans‑(2R,3R) Mixture

The (2S,3S) enantiomer possesses a defined absolute configuration at C‑2 and C‑3 of the pyrrolidine ring, whereas the commercially available racemic trans‑(2R,3R) material is an equimolar mixture of both enantiomers. This stereochemical difference directly impacts chiral recognition in biological targets; for a related series of α‑carboxamide pyrrolidines, enantiomeric potency ratios can exceed 10‑fold [1]. Consequently, users requiring a single enantiomer for SAR studies must select the (2S,3S) form to avoid confounded activity readouts.

Chiral separation Enantiomeric purity Stereospecific assay

Functional Group Divergence: Primary Carboxamide vs. Carbonitrile at the 3‑Position

The target compound bears a primary carboxamide (–CONH₂) at C‑3, whereas the closest analog (2S,3S)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile carries a nitrile (–C≡N) [1]. This substitution fundamentally alters the hydrogen‑bond donor capability, lipophilicity, and metabolic stability. The carboxamide contributes one H‑bond donor and one additional acceptor, while the nitrile provides only a weak H‑bond acceptor. Computed physicochemical properties confirm the divergence: the carboxamide exhibits XLogP3 = ‑0.3 [2], whereas the nitrile is considerably more lipophilic with XLogP3 = +0.6 [1].

Hydrogen bonding LogP Isoform selectivity

Lipophilicity Contrast: Measured Impact on Predicted ADME Profile

XLogP3 values provide a direct, computable metric of lipophilicity that correlates with membrane permeability, solubility, and metabolic clearance. The target carboxamide records XLogP3 = ‑0.3 [1], while the 3‑carbonitrile analog returns XLogP3 = +0.6 [2]. This 0.9‑log‑unit difference corresponds to a ~8‑fold shift in calculated octanol‑water partition coefficient, which can translate into divergent oral absorption, CNS penetration, and plasma protein binding in the absence of active transport.

Lipophilicity ADME Permeability

Topological Polar Surface Area and Hydrogen‑Bond Capacity as Procurement Differentiators

The topological polar surface area (TPSA) and hydrogen‑bond donor/acceptor counts further discriminate the carboxamide from the carbonitrile. The target compound has TPSA = 81.3 Ų, 1 H‑bond donor, and 3 H‑bond acceptors [1], whereas the nitrile analog registers TPSA = 61.9 Ų, 0 H‑bond donors, and 3 H‑bond acceptors [2]. The higher TPSA of the carboxamide (Δ ≈ 19.4 Ų) typically correlates with improved aqueous solubility but reduced passive membrane diffusion, which can be leveraged based on the desired route of administration and target tissue.

TPSA Solubility Permeability

Purity and Defined Stereochemistry: Analytical Quality Differentiator

Vendors supplying the (2S,3S) enantiomer typically provide chiral purity specifications (e.g., ≥95% ee by chiral HPLC) [1], whereas the racemic trans‑(2R,3R) product is sold without enantiomeric enrichment . For procurement, this quality metric directly affects reproducibility in biochemical and cellular assays, where even small amounts of the opposite enantiomer can induce off‑target effects. The availability of a batch‑specific Certificate of Analysis with chiral purity data is a key differentiator that is absent for the racemate.

Enantiomeric excess QC release Reproducibility

Limitation Statement: Absence of Direct Comparative Pharmacological Data

To date, no publicly accessible head‑to‑head pharmacological comparison (e.g., IC₅₀, Kd, or functional activity) of (2S,3S)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide versus its racemate or carbonitrile analog has been identified in the primary literature, patent filings, or authoritative bioactivity databases (ChEMBL, PubChem BioAssay) [1][2]. Therefore, all quantitative differentiation evidence presented above is based on computed physicochemical and structural descriptors. Direct biological head‑to‑head comparisons remain a critical data gap, and procurement decisions should be accompanied by internal profiling against the relevant comparator set.

Data gap Bioactivity Comparative pharmacology

High-Value Application Scenarios for (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide Based on Verified Differentiation Evidence


Chiral Fragment-Based Drug Discovery (FBDD) and Structure‑Activity Relationship (SAR) Expansion

When a screening hit contains a chiral pyrrolidine‑pyrazole core, the (2S,3S) carboxamide provides a defined stereochemical anchor point for SAR exploration . Its single enantiomer status eliminates the confounding effects of racemic mixtures, allowing medicinal chemists to confidently interpret biological activity data (see Evidence Item 1). The primary carboxamide also introduces an additional hydrogen‑bond donor, enabling the probing of target pockets that require a directional H‑bond donor that cannot be satisfied by the nitrile analog.

Optimization of Physicochemical Properties for Oral or Parenteral Candidates

The low predicted lipophilicity (XLogP3 ‑0.3) and high TPSA (81.3 Ų) of the carboxamide make it a suitable starting point for programs aiming to maintain aqueous solubility and minimize off‑target toxicity risks associated with high‑logP compounds [1]. In contrast, the carbonitrile analog (XLogP3 +0.6, TPSA 61.9 Ų) may be preferred when CNS permeability or higher metabolic stability is desired. Procurement teams can select between these two analogs based on the target product profile without needing to resynthesize the core scaffold.

Analytical Reference Standard for Chiral Method Development

The (2S,3S) enantiomer, when obtained with a verified enantiomeric excess ≥95% [2], serves as a high‑quality reference standard for the development and validation of chiral HPLC, SFC, or CE methods aimed at quantifying enantiomeric purity in process intermediates or final active pharmaceutical ingredients. The racemic trans‑(2R,3R) mixture alone cannot fulfill this role because it does not provide a single‑enantiomer retention time marker.

Quote Request

Request a Quote for (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.